(Z)-3-(4-benzhydrylpiperazin-1-yl)-N'-(3-nitrobenzylidene)propanehydrazide
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Overview
Description
(Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(3-nitrobenzylidene)propanehydrazide is a synthetic organic compound that features a piperazine ring substituted with a benzhydryl group and a nitrobenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(3-nitrobenzylidene)propanehydrazide typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is substituted with a benzhydryl group through a nucleophilic substitution reaction.
Condensation Reaction: The substituted piperazine is then reacted with 3-nitrobenzaldehyde in the presence of a suitable catalyst to form the benzylidene derivative.
Hydrazide Formation: The final step involves the reaction of the benzylidene derivative with a hydrazine derivative to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The compound can be reduced under hydrogenation conditions to form the corresponding amine derivative.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles.
Major Products
Oxidation: Formation of the corresponding nitroso or amine derivatives.
Reduction: Formation of the amine derivative.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of (Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(3-nitrobenzylidene)propanehydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-benzhydrylpiperazin-1-yl)-N’-(3-nitrobenzylidene)propanehydrazide analogs: Compounds with similar structures but different substituents on the piperazine ring or benzylidene moiety.
Other Piperazine Derivatives: Compounds with a piperazine core but different functional groups.
Uniqueness
Structural Features: The combination of a benzhydryl group and a nitrobenzylidene moiety is unique and may confer specific biological activities.
Its unique structure may make it suitable for specific applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-N-[(Z)-(3-nitrophenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3/c33-26(29-28-21-22-8-7-13-25(20-22)32(34)35)14-15-30-16-18-31(19-17-30)27(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-13,20-21,27H,14-19H2,(H,29,33)/b28-21- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEANVMCSMNNJOP-HFTWOUSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCC(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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